Bis(2,4-pentanedionato)manganese(II) dihydrate

Description

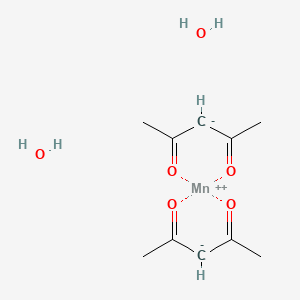

Bis(2,4-pentanedionato)manganese(II) dihydrate, also known as manganese(II) acetylacetonate dihydrate (CAS 14024-58-9), is a coordination complex comprising a manganese(II) center chelated by two acetylacetonate (2,4-pentanedionato) ligands and two water molecules. Its molecular formula is Mn(C₅H₇O₂)₂·2H₂O, with a molecular weight of 285.18 g/mol (anhydrous base: 245.09 g/mol) . The compound is commercially available with a typical purity of 95% and has been historically used in catalysis and materials science, though specific applications are less documented compared to its manganese(III) counterpart .

Properties

IUPAC Name |

manganese(2+);pentane-2,4-dione;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H7O2.Mn.2H2O/c2*1-4(6)3-5(2)7;;;/h2*3H,1-2H3;;2*1H2/q2*-1;+2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRBHSUACSKNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18MnO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of manganese(2+);pentane-2,4-dione;dihydrate typically involves the reaction of manganese(II) salts with pentane-2,4-dione in the presence of water. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The general reaction can be represented as follows:

Mn2++2C5H7O2−+2H2O→Mn(C5H7O2)2⋅2H2O

Industrial Production Methods

In industrial settings, the production of manganese(2+);pentane-2,4-dione;dihydrate involves large-scale reactions using high-purity manganese(II) salts and pentane-2,4-dione. The reaction is typically conducted in a controlled environment to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2,4-pentanedionato)manganese(II) dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of manganese.

Reduction: It can be reduced to lower oxidation states of manganese.

Substitution: Ligands in the coordination complex can be substituted with other ligands under appropriate conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.

Substitution: Ligand exchange reactions can be carried out using various ligands such as ammonia or phosphines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield manganese(III) or manganese(IV) complexes, while reduction may produce manganese(I) or manganese(0) species .

Scientific Research Applications

Catalysis

1.1 Organic Synthesis

Manganese(II) acetylacetonate serves as an effective catalyst in organic reactions, particularly in the synthesis of fine chemicals and pharmaceuticals. Its ability to stabilize reactive intermediates makes it valuable in various catalytic processes.

- Example Study : In a study conducted by researchers at the Leibniz Institute for Solid State and Materials Research Dresden, manganese(II) acetylacetonate was used in the chemical vapor deposition (CVD) of carbon nanostructures. The compound facilitated the growth of carbon films with controlled morphology and properties, demonstrating its utility in nanotechnology applications .

1.2 Polymerization Reactions

The compound has been utilized as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its chelating properties enhance the stability of transition states during polymer formation.

- Case Study : Research published in Macromolecules showed that manganese(II) acetylacetonate effectively catalyzed the polymerization of styrene, leading to high molecular weight polystyrene with narrow molecular weight distributions .

3.1 Spectroscopic Applications

The compound is frequently used as a standard in electron paramagnetic resonance (EPR) spectroscopy due to its well-defined electronic structure.

- Case Study : A notable application was reported where manganese(II) acetylacetonate was utilized to calibrate EPR spectrometers, providing accurate measurements of paramagnetic species in biological samples .

3.2 Colorimetric Analysis

Manganese(II) acetylacetonate has been applied in colorimetric assays for the detection of various analytes due to its distinct color changes upon complexation.

Mechanism of Action

The mechanism by which manganese(2+);pentane-2,4-dione;dihydrate exerts its effects involves the coordination of manganese(II) with pentane-2,4-dione and water molecules. This coordination complex can interact with various molecular targets, including enzymes and other proteins, through ligand exchange and redox reactions. The pathways involved in these interactions are often studied to understand the compound’s role in biological and chemical processes .

Comparison with Similar Compounds

Structural and Oxidation State Differences

Manganese(II) vs. Manganese(III) Complexes

- Bis(2,4-pentanedionato)manganese(II) dihydrate (Mn(II)): Exhibits a +2 oxidation state, making it more stable and less oxidizing than Mn(III) analogs. Its dihydrate form enhances solubility in polar solvents .

- Tris(2,4-pentanedionato)manganese(III) (Mn(III), CAS 14284-89-0): A +3 oxidation state complex, known for its role in organic oxidation reactions (e.g., forming 1,2-dioxacyclohexanes from alkenes). It is labile in coordinating solvents and often requires in situ preparation .

Other Metal Acetylacetonates

Reactivity and Stability

- Mn(II) Dihydrate : Less reactive than Mn(III) complexes due to its lower oxidation state. The dihydrate structure improves stability in aqueous environments but may reduce thermal stability compared to anhydrous forms .

- Mn(III) Complex : Highly reactive in oxidative cyclization reactions, forming epoxides and dioxanes from alkenes. Requires acetic acid or coordinating solvents for activation .

- Cobalt(II) and Nickel(II) Analogs : Co(II) acetylacetonate is redox-active, useful in catalytic cycles, while Ni(II) derivatives are employed in cross-coupling reactions and thin-film deposition .

Commercial and Research Relevance

- Availability : Mn(II) dihydrate has higher commercial demand (161 bottles/year) compared to Mn(III) (21 bottles/year), suggesting broader industrial use . However, some suppliers (e.g., CymitQuimica) have discontinued it, indicating niche applications .

- Purity : Most acetylacetonates are available at ≥95% purity, with specialized Mn(III) and Co(II) complexes reaching 97–98% .

Biological Activity

Bis(2,4-pentanedionato)manganese(II) dihydrate, commonly known as manganese(II) acetylacetonate, is a coordination compound with significant biological activity. This compound has garnered attention due to its potential applications in various fields, including catalysis, medicine, and environmental science. This article explores its biological activity, focusing on antimicrobial properties, antioxidant effects, and potential anticancer applications.

- Molecular Formula : CHMnO

- Molecular Weight : 253.16 g/mol

- CAS Number : 14024-58-9

- Physical Appearance : Yellow crystalline powder

- Solubility : Soluble in water (11.5 g/L at 25°C) .

Antimicrobial Activity

Research indicates that bis(2,4-pentanedionato)manganese(II) exhibits notable antimicrobial properties. A study investigated its effects against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results demonstrated that the compound effectively inhibited the growth of these pathogens, suggesting its potential as a therapeutic agent in treating infections.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

The antimicrobial mechanism is believed to involve the generation of reactive oxygen species (ROS), disrupting cellular functions and leading to cell death .

Antioxidant Activity

Manganese plays a crucial role in biological systems as a cofactor for several enzymes, including superoxide dismutase (SOD). Bis(2,4-pentanedionato)manganese(II) has been studied for its SOD mimetic activity. In vitro assays revealed that this compound can effectively scavenge superoxide radicals, thereby protecting cells from oxidative stress.

SOD Mimetic Activity Assay Results

| Concentration (µM) | SOD Activity (% Inhibition) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This antioxidant property is significant for potential applications in preventing oxidative damage in various diseases .

Anticancer Potential

Recent studies have explored the anticancer properties of bis(2,4-pentanedionato)manganese(II). Research involving human breast cancer cell lines (MCF-7 and MDA-MB-231) showed that the compound exhibits antiproliferative effects. The mechanism appears to involve induction of apoptosis through mitochondrial dysfunction and increased ROS production.

In Vitro Anticancer Activity

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 30 |

| MDA-MB-231 | 25 |

The findings suggest that bis(2,4-pentanedionato)manganese(II) could serve as a lead compound for developing new anticancer therapies .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Global Journal of Science Frontier Research evaluated the antimicrobial efficacy of manganese complexes against clinical isolates. The results underscored the effectiveness of bis(2,4-pentanedionato)manganese(II) in inhibiting multidrug-resistant strains. -

Antioxidant Mechanism Investigation :

Research published in the Journal of Medicinal Chemistry explored the antioxidant mechanisms of manganese complexes. It was found that bis(2,4-pentanedionato)manganese(II) significantly reduced oxidative stress markers in treated cells.

Q & A

Q. How can researchers resolve discrepancies in reported physical properties (e.g., molecular weight, melting point) of Bis(2,4-pentanedionato)manganese(II) dihydrate across literature sources?

Methodological Answer: Discrepancies often arise from hydration state variations or impurities. To address this:

- Confirm hydration state: Use thermogravimetric analysis (TGA) to quantify water content (expected ~12.5% mass loss for two H₂O molecules) .

- Elemental analysis: Compare experimental C/H/Mn percentages with theoretical values (e.g., C: 41.5%, H: 5.9%, Mn: 18.9% for C₁₀H₁₈MnO₆) .

- Cross-reference crystallography: Validate unit cell parameters (e.g., space group, lattice constants) against X-ray diffraction (XRD) data from structural studies .

Table 1. Reported vs. Calculated Physical Properties

| Property | Reported ( ) | Calculated | Notes |

|---|---|---|---|

| Molecular Weight (g/mol) | 255.17 | 289.22 | Anhydrous vs. dihydrate state |

| Melting Point (°C) | 180 | - | May reflect decomposition |

| Density (g/cm³) | 1.6 | - | Consistent with hydrated salts |

Q. What safety protocols are recommended for handling this compound given its GHS classification?

Methodological Answer: Based on GHS classification (H302: harmful if swallowed; H312: harmful in contact with skin):

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .

- Exposure response: Rinse skin with water for 15 minutes; if ingested, seek medical attention .

- Waste disposal: Collect in sealed containers labeled for heavy metal waste. Follow local regulations for Mn disposal .

Advanced Questions

Q. What are the key challenges in determining the crystal structure of this compound via X-ray diffraction?

Methodological Answer: Challenges include:

- Hydrate stability: Prevent water loss by collecting data at 100–150 K using cryoprotection (e.g., Paratone-N oil) .

- Ligand disorder: Address rotational disorder in acetylacetonate ligands using restraint/constraint refinement in SHELXL .

- Data quality: Optimize φ/ω scans for >95% completeness (Bruker APEX2 recommended) .

Q. Which spectroscopic methods are most suitable for confirming the coordination geometry of manganese in this compound?

Methodological Answer:

Q. How should researchers analyze conflicting crystallographic data for this compound reported in different studies?

Methodological Answer:

Q. What ecological considerations must be addressed when disposing of this compound?

Methodological Answer:

- Aquatic toxicity: Classified as slightly hazardous (GHS Category 07/08). Use sealed containers to prevent waterway contamination .

- Neutralization: Precipitate Mn²⁺ with dilute HCl (under ventilation), followed by filtration .

- Regulatory compliance: Adhere to EPA RCRA guidelines for heavy metal disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.